C5a 补体活化肽 (37-53)(人源)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

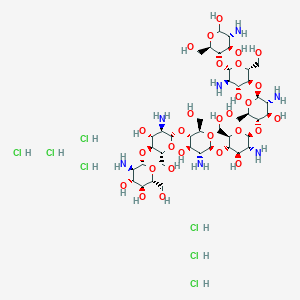

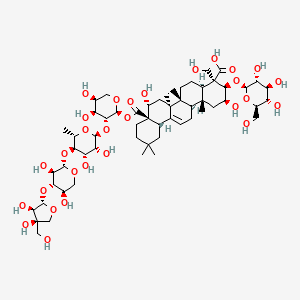

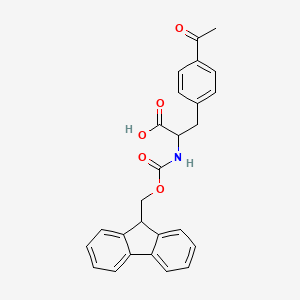

C5a Anaphylatoxin (37-53) (human) is a fragment of the C5a anaphylatoxin, which is part of the complement system . It is a fragment that spans from the 37th to the 53rd residues of the 74-amino acid peptide generated from the fifth component of complement (C5) during complement activation . This peptide is an antisense homology box (AHB) peptide of C5a .

Synthesis Analysis

The synthesis of C5a involves the cleavage of the amino terminal of C5 by the C5a convertase in the plasma . The C5a anaphylatoxin is produced as part of the activation of the complement system . The generation of C5a can also be influenced by activated neutrophils, macrophages, platelets, and coagulant cascade proteins .Molecular Structure Analysis

C5a is a 74 amino acid protein, composed of four α-helices in anti-parallel with bridging disulfide bonds . It is a highly hydrophilic protein with a mainly alpha-helical structure held together by 3 disulfide bridges .Chemical Reactions Analysis

The reaction of human C5a or its derivative with tetranitromethane under non-denaturing conditions results in the selective nitration of only one of the two tyrosine residues found in these glycoproteins . This reactive tyrosyl residue was identified as that found in position 23 of the sequence .Physical And Chemical Properties Analysis

C5a is a naturally glycosylated polypeptide containing 74 amino acids with a molecular weight of approximately 10,400 daltons . It contains 25% carbohydrate attached to a single Asn residue at position 64 . This carbohydrate is of variable structure leading to a broad distribution of molecular weight upon analysis by mass spectroscopy .科学研究应用

受体识别与相互作用

人多形核白细胞上的特异性C5a受体: 一项研究证明了人多形核白细胞上存在C5a补体活化肽的特异性受体。该研究使用放射性标记的C5a均一制剂显示出快速的细胞摄取和缓慢的解离速率,表明受体-C5a相互作用导致细胞反应,如白细胞趋化和溶酶体酶释放(Chenoweth & Hugli, 1978)。

粒细胞C5a受体与光反应探针标记: 另一项研究采用了C5a的光反应类似物,证明了它能特异性地与中性粒细胞或U937细胞上的C5a受体结合。这项研究有助于了解在人中性粒细胞和其他粒细胞上发现的C5a受体的生化相似性(Johnson & Chenoweth, 1985)。

功能分析和临床意义

C5a在血液透析和慢性炎症中: C5a补体活化肽的强效生物活性特性对急性和慢性炎症反应有影响,特别是在接受体外循环(如血液透析)的患者中。这项研究突出了C5a在全身效应中的作用,以及它可能对透析患者的慢性肺纤维化产生的影响(Chenoweth, 1987)。

趋化反应和白细胞趋化: 关于C5a和C3a补体活化肽的研究集中于它们的趋化活性。C5a表现出刺激细胞迁移的特定活性范围,强调了它作为主要体液趋化因子的重要性(Fernández et al., 1978)。

基因克隆和在大肠杆菌中的表达: 涉及编码人补体活化肽C5a的基因及其在大肠杆菌中的表达的研究,促进了对这种分子的理解。这项工作导致了非糖基化重组人C5a的产生,这对于进一步的生物学和生化研究很重要(Bautsch et al., 1992)。

C5a受体在非髓样细胞中的表达: 已经探索了C5a受体在非髓样细胞(包括上皮细胞、内皮细胞和平滑肌细胞)中的表达。这一发现表明C5a受体除了髓样细胞外,在各种组织和生理过程中都具有更广泛的作用(Zwirner et al., 1999)。

C5a补体活化肽在神经变性中: 研究了C5a补体活化肽片段在阿尔茨海默病等神经退行性疾病中的潜在作用。研究发现,C5a受体片段肽诱导神经母细胞瘤细胞凋亡,表明补体激活与神经变性之间存在联系(Farkas et al., 1998)。

安全和危害

C5a is a potent proinflammatory anaphylatoxin. Its activation can lead to inflammation-associated organ damage and a profound vulnerability to nosocomial infection . If the degranulation triggered by anaphylatoxins is widespread, it can cause a shock-like syndrome similar to that of an allergic reaction .

未来方向

There are several areas of C5a research that are still incompletely understood and therapeutic opportunities are still being evaluated . The development of inhibitors to block the complement anaphylatoxin-mediated responses has been the goal of numerous studies . Future research will likely focus on further understanding the cellular signaling pathways triggered by C5a and potential therapeutic applications targeting C5a .

属性

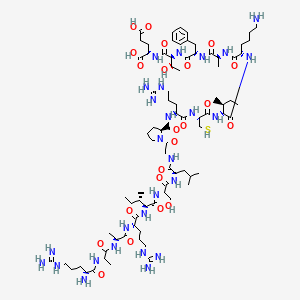

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C82H141N27O22S/c1-11-42(5)61(76(127)100-50(25-16-17-31-83)69(120)97-46(9)66(117)102-55(37-48-22-14-13-15-23-48)72(123)108-63(47(10)111)78(129)101-53(79(130)131)29-30-60(113)114)107-74(125)57(40-132)105-70(121)51(26-19-33-92-81(87)88)99-75(126)58-28-21-35-109(58)59(112)38-94-68(119)54(36-41(3)4)103-73(124)56(39-110)104-77(128)62(43(6)12-2)106-71(122)52(27-20-34-93-82(89)90)98-65(116)45(8)95-64(115)44(7)96-67(118)49(84)24-18-32-91-80(85)86/h13-15,22-23,41-47,49-58,61-63,110-111,132H,11-12,16-21,24-40,83-84H2,1-10H3,(H,94,119)(H,95,115)(H,96,118)(H,97,120)(H,98,116)(H,99,126)(H,100,127)(H,101,129)(H,102,117)(H,103,124)(H,104,128)(H,105,121)(H,106,122)(H,107,125)(H,108,123)(H,113,114)(H,130,131)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93)/t42-,43-,44-,45-,46-,47+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,61-,62-,63-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIYGLYKOKNOQE-SWUANFAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C82H141N27O22S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1889.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C5a Anaphylatoxin (37-53) (human) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Heptasodium;[bis[2-[bis(phosphonomethyl)amino]ethyl]amino]methylphosphonic acid](/img/structure/B3029500.png)

![Hydrazinium(1+), (OC-6-21)-[[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]cobaltate(2-) (2:1)](/img/structure/B3029501.png)